N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine
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Overview
Description
N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the 2-methylphenyl and 4-(methylsulfanyl)phenyl groups can be done through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the imidazo[1,2-a]pyrazine core or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the imidazo[1,2-a]pyrazine core.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine would depend on its specific biological target. Generally, it could interact with proteins, enzymes, or nucleic acids, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazines: Other compounds in this class may include different substituents on the aromatic rings or the imidazo[1,2-a]pyrazine core.
Phenyl-substituted imidazoles: Compounds with similar structural motifs but different substituents.
Uniqueness
The uniqueness of N-(2-methylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H18N4S |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrazin-3-amine |
InChI |
InChI=1S/C20H18N4S/c1-14-5-3-4-6-17(14)22-20-19(15-7-9-16(25-2)10-8-15)23-18-13-21-11-12-24(18)20/h3-13,22H,1-2H3 |
InChI Key |
HPYFQMBJZGIWTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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